molecular formula C7H5FN2O3 B1397171 2-Fluoro-3-nitrobenzamide CAS No. 1369880-10-3

2-Fluoro-3-nitrobenzamide

Cat. No.: B1397171
CAS No.: 1369880-10-3
M. Wt: 184.12 g/mol
InChI Key: IELKGBJSSIULFW-UHFFFAOYSA-N
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Description

2-Fluoro-3-nitrobenzamide is a chemical compound with the molecular formula C7H5FN2O3 . It has a molecular weight of 184.13 .


Synthesis Analysis

The synthesis of this compound can be achieved through a series of reactions starting from o-methylphenol . The process involves nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol, hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5FN2O3/c8-6-4 (7 (9)11)2-1-3-5 (6)10 (12)13/h1-3H, (H2,9,11) . This code provides a unique identifier for the molecular structure of the compound.

Scientific Research Applications

Synthesis of Amino Benzamides

2-Fluoro-3-nitrobenzamide serves as a precursor in the synthesis of various amino benzamides. For example, 2-Fluoro-4-nitrobenzoic acid, a closely related compound, is synthesized by oxidizing 2-fluoro-4-nitrotoluene, and this forms a key step in the synthesis of 4-amino-2-fluoro-N-methyl-benzamide (Xu, Xu, & Zhu, 2013).

Sigma Receptor Ligands and Imaging

Compounds related to this compound, like N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide, have been synthesized and show high affinity and selectivity to sigma receptors. These compounds are significant in the field of imaging, particularly in positron emission tomography (PET), where they are evaluated as potential sigma receptor radioligands (Shiue et al., 1997).

Hydrogenation of Nitroarenes

This compound-related compounds are used in the selective hydrogenation of nitroarenes to anilines. This process is important in the synthesis of various pharmaceuticals and is facilitated by catalysts like lignin residue-derived carbon-supported magnetic iron. The presence of halogens, including fluoro groups, is crucial in this process (Sarki et al., 2022).

Interaction with Metal Ions

Fluoro- and nitrobenzamides, closely related to this compound, interact selectively with metal ions like copper and iron. This interaction has implications for the detection and distinction of metal ions, particularly in low concentrations, which is valuable in analytical chemistry (Phukan, Goswami, & Baruah, 2015).

Inhibition of Cancer Cell Proliferation

Certain derivatives of this compound, like N-(4-cyano-3-(trifluoromethyl) phenyl)-4-fluoro-3-nitrobenzamide, have shown potential in inhibiting the proliferation of human breast cancer cells, highlighting their significance in cancer research (Thimmegowda et al., 2008).

Safety and Hazards

The safety data sheet for 2-Fluoro-3-nitrobenzamide indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Properties

IUPAC Name

2-fluoro-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2O3/c8-6-4(7(9)11)2-1-3-5(6)10(12)13/h1-3H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IELKGBJSSIULFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)[N+](=O)[O-])F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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